α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3

Stable isotope labeling LC-MS/MS Quantitative analysis

Quantifying residual synthetic intermediates in trimethoprim API batches is hindered by matrix effects in LC-MS/MS, compromising ICH Q3A impurity compliance. • +3.02 Da mass shift enables selective MRM detection without interference from unlabeled analyte; near-identical recovery corrects matrix effects. • Site-specific 4-methoxy-d3 labeling provides unambiguous fragment ion tracking for high-selectivity method development. • Certified purity ≥98% with full COA documenting chemical and isotopic purity, meeting GLP/GMP traceability requirements.

Molecular Formula C14H17NO4
Molecular Weight 266.311
CAS No. 1246833-90-8
Cat. No. B588012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3
CAS1246833-90-8
Synonyms3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3;  2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; 
Molecular FormulaC14H17NO4
Molecular Weight266.311
Structural Identifiers
SMILESCOCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N
InChIInChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3
InChIKeyRMKSZKNEPFLURM-VVJDSYHOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Deuterated Trimethoprim Intermediate for LC-MS


α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 (CAS 1246833-90-8) is a stable isotope-labeled (deuterated) analogue of the trimethoprim synthetic intermediate α-(3,4,5-trimethoxybenzylidene)-β-methoxypropylnitrile (CAS 7520-69-6). The compound bears three deuterium atoms specifically incorporated at the 4-position methoxy group (trideuteriomethoxy) . It is catalogued as a labeled trimethoprim intermediate and stable isotope reference standard by multiple suppliers, with a molecular formula of C₁₄H₁₄D₃NO₄ and a molecular weight of 266.31 g/mol [1]. The unlabeled parent compound serves as a key building block in the industrial synthesis of the antibacterial drug trimethoprim .

Why Generic Substitutes Fail in Quantitative LC-MS Workflows


In liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, recovery variability, and ionization fluctuations [1]. The unlabeled parent compound (CAS 7520-69-6) is chromatographically and spectrometrically indistinguishable from the endogenous analyte, making it unsuitable as an internal standard. While the d6 isotopologue (MW 269.33, bearing deuterium on both the 4-methoxy and methoxymethyl groups) exists , the d3 variant offers a distinct mass shift (+3.02 Da relative to the unlabeled) that falls within the optimal range for MS/MS selected reaction monitoring without introducing excessive deuterium-associated chromatographic retention time shifts that can compromise matrix effect correction [2]. Generic structural analog internal standards, by contrast, lack the near-identical extraction recovery and ionization response that co-eluting SIL-IS provide [3].

Quantitative Performance Evidence Against Comparator Compounds


Mass Shift Differentiation for MS/MS Selectivity

The d3 deuteration at the 4-methoxy position produces a molecular ion mass shift of +3.02 Da relative to the unlabeled parent (MW 263.29 → 266.31), providing a clean 3-amu separation window in the Q1 and Q3 mass analyzers. This mass difference is sufficient to avoid isotopic cross-talk between the analyte and internal standard channels yet small enough to minimize deuterium-associated chromatographic retention time shifts (ΔtR), a known limitation of more heavily deuterated analogs. By comparison, the d6 variant (MW 269.33) introduces a larger +6.04 Da shift and deuteration at both the 4-methoxy and the methoxymethyl side-chain, which may exacerbate ΔtR effects in reversed-phase LC .

Stable isotope labeling LC-MS/MS Quantitative analysis

Site-Specific Deuteration for Fragment Ion Tracking

The d3 compound carries deuterium atoms exclusively on the 4-position aromatic methoxy group (trideuteriomethoxy), as confirmed by the IUPAC name (E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile . This contrasts with the d6 isotopologue, which labels both the 4-methoxy and the side-chain methoxymethyl group . The site-specific d3 pattern ensures that the deuterium label resides on a distinct substructure moiety; upon collision-induced dissociation (CID), the fragment ions carrying or lacking the label enable unambiguous fragment assignment in structural elucidation and impurity profiling studies.

Deuteration specificity LC-MS/MS fragmentation Stable isotope internal standard

Certified Chemical Purity and Reference Standard Documentation

Multiple vendor data sheets certify the chemical purity of the d3 compound at ≥95% or NLT 98% (not less than 98%) , placing it in the reference-standard-grade category suitable for quantitative calibrator and internal standard preparation. By contrast, the unlabeled parent compound (CAS 7520-69-6) is commonly supplied as a synthetic intermediate with purity specifications of ≥95% or ≥98% depending on the vendor , but without the orthogonal isotopic purity certification needed for use as a SIL-IS. The deuterated compound is provided with a comprehensive Certificate of Analysis (COA) documenting both chemical and isotopic purity .

Chemical purity Reference standard Quality control

Pharmacopeial Impurity Method Validation Utility

The unlabeled parent compound is a characterized impurity and synthetic intermediate in the trimethoprim manufacturing process [1]. The deuterated d3 analogue serves as the corresponding stable isotope-labeled internal standard for quantifying this intermediate in trimethoprim drug substance purity assessments. In a validated HPLC-MS/MS method for simultaneous detection of antibiotic adulterants in herbal drugs, deuterated internal standards (including trimethoprim-d3) achieved calibration linearity with r² ≥ 0.996 over the range of 0.005–2.5 μg mL⁻¹, with LOD of 0.012–0.046 μg mL⁻¹ and LOQ of 0.066–0.153 μg mL⁻¹ [2]. While this published method used trimethoprim-d3 (the final drug substance), the methodological principle directly applies to intermediate-level quantification using the corresponding deuterated intermediate (this compound).

Pharmacopeial impurity profiling Method validation Trimethoprim quality control

Chromatographic Co-elution and Extraction Recovery Fidelity

The d3 compound retains the physicochemical properties of the unlabeled parent: white solid appearance, solubility in dichloromethane and methanol, and storage at 2–8°C . The deuterium kinetic isotope effect on lipophilicity (log P) is minimal with only 3 deuterium substitutions, ensuring near-identical liquid-liquid extraction recovery and solid-phase extraction behavior between the analyte and the SIL-IS. Published literature confirms that deuterated internal standards with similar deuteration levels exhibit comparable extraction recovery and ionization response to their unlabeled counterparts, thereby improving quantification accuracy [1]. In contrast, more heavily deuterated analogs (e.g., d9) can exhibit measurable shifts in retention time due to increased hydrophobicity differences [2].

Deuterium isotope effect Chromatographic co-elution Sample preparation recovery

Primary Applications in Pharmaceutical Analysis and Impurity Control


Internal Standard for Impurity Monitoring in Batch Release

In GMP quality control laboratories, the d3 compound is spiked into trimethoprim drug substance samples at a known concentration prior to extraction. Its +3.02 Da mass shift enables selective MRM detection without interference from the endogenous unlabeled intermediate. The near-identical recovery and ionization response compensate for matrix effects, enabling accurate quantification of the process intermediate at levels as low as 0.066–0.153 μg mL⁻¹, consistent with the LOQ performance demonstrated for analogous deuterated SIL-IS in validated HPLC-MS/MS methods [1]. This application directly supports ICH Q3A Impurities in New Drug Substances guideline requirements.

Method Validation Standard for Impurity Profiling by IDMS

Analytical development laboratories can employ the d3 compound as the SIL-IS for constructing calibration curves and performing method validation per ICH Q2(R1). The site-specific deuteration at the 4-methoxy position provides unambiguous fragment ion tracking in MS/MS, facilitating the development of high-selectivity MRM methods for trimethoprim synthetic intermediate quantification . The certified chemical purity (≥95%–98%) and COA documentation meet the traceability requirements for regulatory method submission.

Process Analytical Chemistry and Synthetic Route Optimization

During trimethoprim process development and scale-up, the d3 compound serves as a spike-in quantitation standard for monitoring the consumption of the penultimate intermediate (unlabeled CAS 7520-69-6) and for tracking the efficiency of the final condensation step with guanidine [2]. The white solid physical form and solubility in dichloromethane/methanol facilitate preparation of stock solutions compatible with direct injection or dilution into the process analytical workflow, enabling real-time or near-real-time reaction monitoring.

Environmental Fate and Biodegradation Studies

Environmental analytical chemistry laboratories investigating the fate of pharmaceutical manufacturing by-products in wastewater or soil can use the d3 compound as an isotope dilution standard for quantifying the trimethoprim intermediate in complex environmental matrices. The +3 Da mass tag enables discrimination from co-extracted matrix interferences, while the established LC-MS/MS method sensitivity (LOD 0.012–0.046 μg mL⁻¹ for analogous analytes) [1] supports trace-level environmental monitoring applications required under environmental risk assessment frameworks.

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